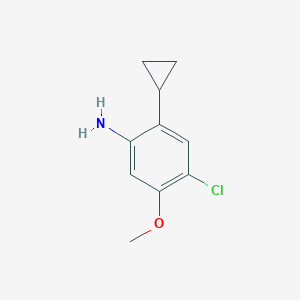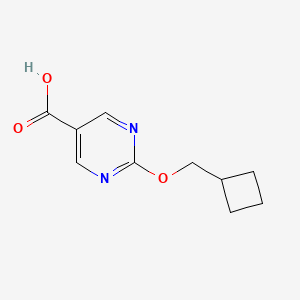
2-Bromo-6-tert-butyl-4-methylphenol
概述
描述
2-Bromo-6-tert-butyl-4-methylphenol is an organic compound with the molecular formula C11H15BrO It is a brominated phenol derivative, characterized by the presence of a bromine atom at the second position, a tert-butyl group at the sixth position, and a methyl group at the fourth position on the phenol ring
作用机制
Target of Action
It is structurally similar to butylated hydroxytoluene (bht), which acts as a synthetic analog of vitamin e .
Mode of Action
Like BHT, 2-Bromo-6-tert-butyl-4-methylphenol may act as a terminating agent that suppresses autoxidation, a process whereby unsaturated organic compounds are attacked by atmospheric oxygen . It stops this autocatalytic reaction by converting peroxy radicals to hydroperoxides .
Biochemical Pathways
Based on its structural similarity to bht, it may influence pathways related to oxidative stress and apoptosis .
Result of Action
Metabolites of bht, a structurally similar compound, have been reported to induce dna strand breaks and internucleosomal dna fragmentation, a characteristic of apoptosis, in cultured cells .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, it may be incorporated into the bromobutyl rubber (BIIR) matrix to enhance the overall thermo-reversibility of dicyclopentadiene dicarboxylic acid (DCPDCA) cross-linked BIIR .
生化分析
Biochemical Properties
2-Bromo-6-tert-butyl-4-methylphenol plays a significant role in biochemical reactions, particularly in the inhibition of lipid peroxidation. It interacts with enzymes such as lipoxygenases and cyclooxygenases, which are involved in the metabolism of fatty acids. The compound’s interaction with these enzymes results in the inhibition of the formation of reactive oxygen species, thereby reducing oxidative stress . Additionally, this compound has been shown to interact with various proteins and biomolecules, stabilizing their structures and preventing oxidative damage.
Cellular Effects
This compound exhibits diverse effects on different cell types and cellular processes. In neuronal cells, it has been observed to protect against oxidative damage by scavenging free radicals and enhancing the activity of antioxidant enzymes . In immune cells, this compound modulates cell signaling pathways, leading to the suppression of pro-inflammatory cytokine production . Furthermore, this compound influences gene expression by upregulating the expression of genes involved in antioxidant defense and downregulating those associated with inflammation.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to specific biomolecules and modulate their activity. It acts as an inhibitor of enzymes such as lipoxygenases and cyclooxygenases, preventing the formation of pro-inflammatory mediators . Additionally, this compound interacts with transcription factors, leading to changes in gene expression that favor antioxidant defense and reduce inflammation . This compound also exhibits free radical scavenging activity, neutralizing reactive oxygen species and protecting cellular components from oxidative damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that this compound maintains its protective effects against oxidative stress and inflammation, suggesting its potential for prolonged use in biochemical research
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits protective effects against oxidative stress and inflammation without causing significant toxicity . At higher doses, this compound may induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that careful dosage optimization is necessary to maximize its beneficial effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to the metabolism of fatty acids and reactive oxygen species . It interacts with enzymes such as lipoxygenases and cyclooxygenases, modulating their activity and reducing the formation of pro-inflammatory mediators . Additionally, this compound affects metabolic flux by enhancing the activity of antioxidant enzymes and promoting the detoxification of reactive oxygen species .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it exerts its biochemical effects . The compound’s distribution is influenced by factors such as tissue type, cellular uptake mechanisms, and binding affinity to transport proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function . It is primarily localized in cellular compartments involved in oxidative stress and inflammation, such as mitochondria and the endoplasmic reticulum . Targeting signals and post-translational modifications play a role in directing this compound to these compartments, ensuring its effective interaction with relevant biomolecules .
准备方法
Synthetic Routes and Reaction Conditions
2-Bromo-6-tert-butyl-4-methylphenol can be synthesized through several methods. One common approach involves the bromination of 6-tert-butyl-4-methylphenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors and advanced bromination techniques can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions
2-Bromo-6-tert-butyl-4-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenolic group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the phenolic group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the phenolic group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenols can be obtained.
Oxidation Products: Quinones or other oxidized phenolic compounds.
Reduction Products: De-brominated phenols or modified phenolic derivatives.
科学研究应用
2-Bromo-6-tert-butyl-4-methylphenol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
相似化合物的比较
2-Bromo-6-tert-butyl-4-methylphenol can be compared with other similar compounds, such as:
2-Bromo-4-methylphenol: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.
2,6-Di-tert-butyl-4-methylphenol: Contains an additional tert-butyl group, which can influence its steric and electronic properties.
4-Bromo-2,6-di-tert-butylphenol: Has a different substitution pattern, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
IUPAC Name |
2-bromo-6-tert-butyl-4-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-7-5-8(11(2,3)4)10(13)9(12)6-7/h5-6,13H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUQXFHQPACGKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80450968 | |
| Record name | 2-bromo-4-methyl-6-tert-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1516-93-4 | |
| Record name | 2-bromo-4-methyl-6-tert-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Bromo-3H-imidazo[4,5-b]pyridine](/img/structure/B3032287.png)


![[4-(Cyclobutylmethyl)oxan-4-yl]methanamine](/img/structure/B3032293.png)
![4-[3-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid](/img/structure/B3032294.png)
![4-[2-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid](/img/structure/B3032295.png)

![2-5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a][1,3]diazepin-3-ylpyridine](/img/structure/B3032297.png)
![4,4-Difluoro-1-[(4-fluorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B3032299.png)
![4-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B3032301.png)




